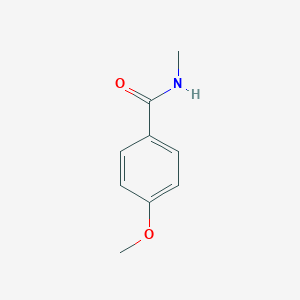

4-methoxy-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-9(11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOAPROKUUGJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323449 | |

| Record name | 4-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3400-22-4 | |

| Record name | 3400-22-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-methoxy-N-methylbenzamide

This guide provides a comprehensive overview of the primary synthetic pathways for 4-methoxy-N-methylbenzamide, a key intermediate in organic synthesis.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, practical experimental protocols, and critical process parameters for the efficient synthesis of this valuable compound.

Introduction: The Significance of this compound

This compound (C₉H₁₁NO₂) is a disubstituted benzamide derivative with significant applications in medicinal chemistry and materials science.[4][5] Its structural motif is a precursor for various more complex molecules, making its efficient and scalable synthesis a topic of considerable interest. This guide will focus on the two most prevalent and reliable synthetic strategies, providing the necessary detail for their successful implementation in a laboratory setting.

Core Synthetic Pathways

The synthesis of this compound is most commonly achieved through two principal routes, differing in the choice of starting material:

-

Pathway A: From 4-methoxybenzoyl chloride and methylamine.

-

Pathway B: From 4-methoxybenzoic acid and methylamine using a coupling agent.

The choice between these pathways often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction and the available laboratory equipment.

Pathway A: Synthesis from 4-methoxybenzoyl Chloride (Schotten-Baumann Reaction)

This classic and robust method involves the acylation of methylamine with 4-methoxybenzoyl chloride. The reaction is a prime example of a nucleophilic acyl substitution and is frequently carried out under Schotten-Baumann conditions.[6][7][8]

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of methylamine onto the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group to yield the stable amide product. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted methylamine, rendering it non-nucleophilic.[9]

Experimental Protocol

Materials:

-

4-methoxybenzoyl chloride

-

Methylamine (40% solution in water or as hydrochloride salt)

-

Sodium hydroxide (or a tertiary amine like triethylamine or pyridine)

-

Dichloromethane (or other suitable organic solvent)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzoyl chloride in a suitable organic solvent such as dichloromethane.

-

In a separate beaker, prepare an aqueous solution of methylamine and sodium hydroxide.

-

Cool the flask containing the 4-methoxybenzoyl chloride solution to 0-5 °C using an ice bath.

-

Slowly add the aqueous methylamine and sodium hydroxide solution to the stirred solution of 4-methoxybenzoyl chloride over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Visualization of Pathway A

Caption: Synthesis of this compound via Schotten-Baumann reaction.

Pathway B: Synthesis from 4-methoxybenzoic Acid

Mechanistic Rationale

Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[10][11] Furthermore, the hydroxyl group of the carboxylic acid is a poor leaving group. Coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are employed to overcome this. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thus facilitating the nucleophilic attack by the amine.[12]

Experimental Protocol

Materials:

-

4-methoxybenzoic acid

-

Methylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)

-

Triethylamine or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 4-methoxybenzoic acid in DMF or DCM, add EDC (or DCC) and HOBt (if used).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Add methylamine hydrochloride to the reaction mixture, followed by the dropwise addition of a base such as triethylamine or DIPEA.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Visualization of Pathway B

Caption: Synthesis of this compound using a coupling agent.

Data Summary and Comparison

| Parameter | Pathway A (Schotten-Baumann) | Pathway B (Coupling Agent) |

| Starting Material | 4-methoxybenzoyl chloride | 4-methoxybenzoic acid |

| Key Reagents | Base (e.g., NaOH) | Coupling Agent (e.g., EDC, DCC), Base (e.g., TEA) |

| Reaction Conditions | Typically biphasic (organic/aqueous), 0 °C to RT | Anhydrous, RT |

| Reaction Time | Generally shorter (1-3 hours) | Often longer (12-24 hours) |

| Workup | Simple liquid-liquid extraction | May require filtration to remove urea byproduct (if DCC is used) |

| Typical Yields | High | Generally good to high, but can be variable |

| Considerations | 4-methoxybenzoyl chloride is moisture sensitive. | Coupling agents can be expensive; urea byproduct removal. |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Molecular Formula: C₉H₁₁NO₂[4]

-

Molecular Weight: 165.19 g/mol [4]

-

Appearance: Typically a white to off-white solid.

-

¹H NMR: Expected signals for the methoxy group, aromatic protons, and the N-methyl group.[13]

-

¹³C NMR: Resonances corresponding to all unique carbon atoms in the molecule.[4]

-

IR Spectroscopy: Characteristic absorption bands for the amide C=O stretch and N-H stretch.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.[4]

Conclusion

The synthesis of this compound can be reliably achieved through the acylation of methylamine with either 4-methoxybenzoyl chloride or activated 4-methoxybenzoic acid. The Schotten-Baumann approach is often favored for its simplicity and rapid reaction times when the acid chloride is available. The use of coupling agents provides a versatile alternative directly from the carboxylic acid, which is particularly useful in modern medicinal chemistry for the construction of amide libraries. The choice of synthetic route will ultimately be guided by factors such as cost, scale, and available resources.

References

-

This compound | C9H11NO2 | CID 346031 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

Amides Preparation and Reactions Summary - Chemistry Steps. (n.d.). Retrieved January 4, 2026, from [Link]

-

4-Fluoro-N-Methoxy-N-Methylbenzamide CAS 116332-54-8 - Home Sunshine Pharma. (n.d.). Retrieved January 4, 2026, from [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

-

Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham e-Theses. (2012, March 6). Durham University. Retrieved January 4, 2026, from [Link]

-

Synthesis of Amides - Organic Chemistry - Jack Westin. (n.d.). Retrieved January 4, 2026, from [Link]

-

A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents - KoreaScience. (n.d.). Retrieved January 4, 2026, from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (2025, August 10). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Chemistry Schotten Baumann Reaction - SATHEE. (n.d.). Retrieved January 4, 2026, from [Link]

-

Schotten-Baumann Reaction. (n.d.). Cambridge University Press. Retrieved January 4, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 4, 2026, from [Link]

-

Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

Schotten–Baumann reaction - L.S.College, Muzaffarpur. (2020, August 1). Retrieved January 4, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

Schotten Baumann Reaction - BYJU'S. (2019, November 17). Retrieved January 4, 2026, from [Link]

-

N,N-diethyl-4-methoxy-2-methylbenzamide - Chemical Synthesis Database. (2025, May 20). Retrieved January 4, 2026, from [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Arkivoc. Retrieved January 4, 2026, from [Link]

-

This compound - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 4, 2026, from [Link]

-

(PDF) this compound - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents. (n.d.).

-

Synthesis of 4-methoxybenzoyl chloride - PrepChem.com. (n.d.). Retrieved January 4, 2026, from [Link]

- CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents. (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4-Methoxy-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H11NO2 | CID 346031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. byjus.com [byjus.com]

- 10. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 11. jackwestin.com [jackwestin.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-N-methylbenzamide

Introduction

4-Methoxy-N-methylbenzamide is a chemical compound of significant interest to researchers in organic synthesis and drug discovery. Its molecular architecture, featuring a methoxy-substituted benzene ring coupled to an N-methylated amide, provides a versatile scaffold for the development of novel chemical entities. This guide offers an in-depth exploration of the core physicochemical properties of this compound, providing essential data and experimental insights for scientists and professionals in the field. Understanding these fundamental characteristics is paramount for its effective application as a chemical intermediate and for the rational design of new molecules with desired biological activities. Benzamide derivatives, as a class, are known to exhibit a wide range of biological effects, including antibacterial and antifungal properties.[1][2]

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is the bedrock of its application in research and development. These properties govern its behavior in both chemical reactions and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1][3] |

| Molecular Weight | 165.19 g/mol | [1][3] |

| CAS Number | 3400-22-4 | [3] |

| Appearance | Crystalline solid | [1] |

| Boiling Point | 322.7 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.074 g/cm³ (Predicted) | [4] |

| logP | 1.446 (Predicted) | [4] |

| pKa | No experimental data available | |

| Solubility | No specific quantitative data available. Expected to be soluble in polar organic solvents like ethanol, DMSO, and DMF, with low aqueous solubility, similar to other benzamide derivatives. | |

| Melting Point | No specific experimental data available. A related compound, 4-fluoro-N-methoxy-N-methylbenzamide, has a melting point of 31-34 °C. |

Structural & Crystallographic Information

The three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction. The molecule crystallizes in a monoclinic system. In the solid state, molecules are interconnected through N—H⋯O hydrogen bonds, forming chains. These chains are further linked by C—H⋯π interactions, creating a three-dimensional network.[1] The dihedral angle between the amide group and the benzene ring is approximately 10.6°.[1]

Synthesis & Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of this compound are crucial for its use in further chemical transformations.

Synthesis Protocol

Experimental Protocol: Synthesis of a 4-Substituted-N-methoxy-N-methylbenzamide

This protocol is adapted from the synthesis of 4-fluoro-N-methoxy-N-methylbenzamide.[4]

Materials:

-

4-Methoxybenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine

-

Chloroform (or Dichloromethane)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) and N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in chloroform in a round-bottom flask with stirring at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add pyridine (2.4 equivalents) to the cooled solution.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.

-

Upon completion of the reaction, pour the mixture into a saturated sodium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to afford the pure this compound.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A predicted spectrum is available on public databases such as PubChem.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ (if secondary amide tautomer is present, though the N-methyl structure is dominant).

-

C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

-

C=O stretch (amide): A strong absorption band in the region of 1630-1680 cm⁻¹.

-

C-O stretch (methoxy): A peak in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 165. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl group and the amide nitrogen.

Applications in Research & Development

This compound serves as a valuable intermediate in organic synthesis and is a scaffold of interest in drug discovery.

Chemical Synthesis

As a benzamide derivative, this compound can be a precursor for the synthesis of more complex molecules. The amide functionality can be hydrolyzed to the corresponding carboxylic acid (4-methoxybenzoic acid) or reduced to the amine. The aromatic ring is also amenable to further functionalization, such as electrophilic aromatic substitution. Related N-methoxy-N-methylamides, known as Weinreb amides, are particularly useful for the synthesis of ketones from organometallic reagents without the common side reaction of over-addition to form tertiary alcohols.

The following diagram illustrates the role of this compound as a chemical intermediate.

Drug Development

The benzamide moiety is a common feature in many biologically active compounds. Derivatives of this compound could be synthesized and screened for a variety of pharmacological activities. The methoxy group, in particular, is often incorporated into drug candidates to modulate their metabolic stability and receptor-binding properties. Research on related benzamide structures has shown potential applications in the development of pharmaceuticals targeting neurological disorders and as agrochemicals.[5]

Conclusion

This compound is a compound with a well-defined structure and a range of physicochemical properties that make it a valuable tool for chemical synthesis and a promising scaffold for drug discovery. While some experimental data, such as its precise melting point, solubility, and pKa, are not widely reported, its synthesis and spectroscopic characterization are well-established through analogous compounds. This guide provides a solid foundation of technical information for researchers and professionals working with this versatile molecule.

References

- Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. 54B(5), 683-689.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346031, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 569575, N-Methoxy-N-methylbenzamide. Retrieved from [Link]

-

Yuan, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647. [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information: Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 531829, N-(4-methoxyphenyl)-4-methylbenzamide. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-methoxy-N,N-dimethylbenzamide. Retrieved from [Link]

-

Yuan, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Crystallographic Communications, 68(3), o647. [Link]

-

ChemSrc. (n.d.). Benzamide,4-methoxy-N-methyl-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of N-Methoxy-N-methylbenzamide in Advanced Materials and Specialty Chemicals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxy-N-methyl-benzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346037, 4-methoxy-N-phenylbenzamide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2017).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-methoxy-N-methylbenzamide: Synthesis, Applications, and Core Data for the Research Professional

This guide provides a comprehensive technical overview of 4-methoxy-N-methylbenzamide, a versatile reagent in modern organic synthesis. Moving beyond a simple data sheet, we will delve into the practical aspects of its synthesis, its mechanistic advantages as a Weinreb-Nahm amide, and its application in the synthesis of complex molecules, providing the in-depth knowledge required by researchers, scientists, and drug development professionals.

Core Identifiers and Chemical Properties

Accurate identification and understanding of the fundamental properties of a reagent are paramount for reproducible and safe experimentation.

Chemical Identifiers

A compound can be referenced in literature and databases through various nomenclature and indexing systems. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 3400-22-4 | [1] |

| PubChem CID | 346031 | [2] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C9H11NO2/c1-10-9(11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H,10,11) | [2] |

| InChIKey | SIOAPROKUUGJAQ-UHFFFAOYSA-N | [2] |

| SMILES | CNC(=O)C1=CC=C(C=C1)OC | [2] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and behavior in reactions.

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Data not consistently available | |

| Boiling Point | Data not consistently available | |

| Solubility | Soluble in most organic solvents | |

| Crystal Data | Monoclinic, P2₁/c | [4][5] |

Synthesis of this compound: A Validated Protocol

The reliable synthesis of this compound is crucial for its application. The most common and efficient method involves the acylation of N,O-dimethylhydroxylamine with 4-methoxybenzoyl chloride. This protocol is designed to be self-validating by providing clear steps and rationale.

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-methoxybenzoyl chloride

-

Rationale: The carboxylic acid is converted to the more reactive acid chloride to facilitate acylation. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts being gaseous, which simplifies purification.

-

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

To the flask, add 4-methoxybenzoic acid (1.0 eq).

-

Carefully add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).[6]

-

Heat the mixture to reflux (approximately 80-90°C) and maintain for 1-3 hours, or until gas evolution ceases.[6]

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 4-methoxybenzoyl chloride is typically used in the next step without further purification.[6]

-

Step 2: Synthesis of this compound

-

Rationale: The acid chloride is reacted with N,O-dimethylhydroxylamine to form the stable Weinreb-Nahm amide. A base is required to neutralize the HCl generated during the reaction. The reaction is initially cooled to control the exothermic reaction.

-

Procedure:

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (2.2 eq) in an anhydrous solvent like dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath with stirring.

-

Dissolve the crude 4-methoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it to a dropping funnel.

-

Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

The Weinreb-Nahm Amide: Mechanism of Action and Synthetic Utility

The utility of this compound stems from its identity as a Weinreb-Nahm amide. This functionality allows for the controlled synthesis of ketones from carboxylic acid derivatives, avoiding the common problem of over-addition often seen with more reactive acylating agents.[7]

The Stable Tetrahedral Intermediate

When a Weinreb-Nahm amide is treated with an organometallic reagent (e.g., a Grignard or organolithium reagent), a stable tetrahedral intermediate is formed. This stability is attributed to the chelation of the metal cation by the methoxy and carbonyl oxygen atoms.[7][8] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until aqueous workup.[8] This prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent, thus avoiding the formation of tertiary alcohol byproducts.[7]

Caption: The formation of a stable chelated intermediate prevents over-addition in the Weinreb-Nahm ketone synthesis.

Applications in Complex Molecule Synthesis

The reliability of the Weinreb-Nahm ketone synthesis has made this compound and its analogs valuable intermediates in the synthesis of complex natural products and pharmaceuticals.[9][10] While specific examples directly employing this compound in high-profile total syntheses are not readily found in the initial search, the vast literature on Weinreb amides confirms their widespread use.[9][10] The methodology allows for the precise introduction of a carbonyl group, which can then be further elaborated.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1]

-

Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[1]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, consult a physician.[1]

-

Spectroscopic Data and Interpretation

Spectroscopic data is essential for the characterization and confirmation of the synthesized product.

| Technique | Data | Interpretation |

| ¹H NMR | Spectral data for related N-methoxy-N-methylbenzamides show characteristic signals for the N-methyl and O-methyl protons, as well as aromatic protons.[11] | The exact chemical shifts will depend on the solvent and instrument. The aromatic region will show signals corresponding to the para-substituted benzene ring. The N-methyl and O-methyl groups will appear as singlets. |

| ¹³C NMR | Data available on PubChem.[2] | The spectrum will show signals for the carbonyl carbon, the aromatic carbons (with symmetry due to para-substitution), and the N-methyl and O-methyl carbons. |

| IR Spectroscopy | Data available on PubChem.[2] | Key peaks would include a strong carbonyl (C=O) stretch (typically around 1640-1680 cm⁻¹), C-O stretches for the methoxy group, and C-H stretches for the aromatic and methyl groups. |

| Mass Spectrometry | Data available on PubChem.[2] | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 165, confirming the molecular weight. Fragmentation patterns can also provide structural information. |

Conclusion

This compound is a valuable and versatile reagent for the modern organic chemist. Its straightforward synthesis and, more importantly, its predictable and high-yielding reactivity as a Weinreb-Nahm amide make it an excellent choice for the synthesis of ketones, particularly in the context of complex molecule synthesis where functional group tolerance and the avoidance of side reactions are critical. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this important synthetic tool.

References

-

PubChem. (n.d.). This compound. [Link]

-

Harikrishna, K., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(1), 78-83. [Link]

-

Royal Society of Chemistry. (2021). Supporting Information - Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. [Link]

-

Lee, J.-I., & Jung, H.-J. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society, 49(6), 609-612. [Link]

-

Yuan, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(3), o647. [Link]

-

ResearchGate. (2012). This compound. [Link]

-

Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-202. [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

-

Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Transition-Metal-Catalyzed N-C Activation. Organic Letters, 22(9), 3563-3568. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C9H11NO2 | CID 346031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 4-Methoxy-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

A Spectroscopic Guide to 4-Methoxy-N-methylbenzamide: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectral data for 4-methoxy-N-methylbenzamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes not just the presentation of data, but the underlying principles and experimental rationale that enable confident structural elucidation.

Introduction

This compound (C₉H₁₁NO₂) is a derivative of benzoic acid characterized by a methoxy group at the para position of the benzene ring and a methylamide functional group. The precise confirmation of its molecular structure is paramount for its application in synthetic chemistry and pharmaceutical research. Spectroscopic techniques provide a powerful, non-destructive means to probe the chemical environment of atoms and functional groups within a molecule, offering a detailed fingerprint of its identity and purity. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to build a cohesive and validated structural assignment.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectral data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a detailed picture of the molecular connectivity can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-methyl protons, the methoxy protons, and the amide proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | H-2, H-6 |

| ~6.9 | Doublet | 2H | H-3, H-5 |

| ~6.2 (broad) | Singlet | 1H | N-H |

| ~3.8 | Singlet | 3H | O-CH₃ (C9) |

| ~2.9 | Doublet | 3H | N-CH₃ (C8) |

Expertise & Experience: The predicted chemical shifts are based on established principles. The aromatic protons H-2 and H-6 are deshielded by the electron-withdrawing carbonyl group, hence their downfield shift (~7.8 ppm). Conversely, the aromatic protons H-3 and H-5 are shielded by the electron-donating methoxy group, resulting in an upfield shift (~6.9 ppm). The amide proton signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange. The coupling between the N-H proton and the N-CH₃ protons gives rise to a doublet for the methyl signal; however, this coupling is sometimes not resolved, and the signal may appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (C7) |

| ~162 | C-4 |

| ~130 | C-2, C-6 |

| ~127 | C-1 |

| ~114 | C-3, C-5 |

| ~55 | O-CH₃ (C9) |

| ~27 | N-CH₃ (C8) |

Trustworthiness: The predicted chemical shifts for the carbon atoms are consistent with a 1,4-disubstituted benzene ring containing an electron-donating group (methoxy) and an electron-withdrawing group (amide). The carbonyl carbon (C7) is significantly deshielded, appearing at the lowest field. The carbon attached to the oxygen (C-4) is also deshielded, while the ortho and meta carbons exhibit shifts influenced by the electronic effects of both substituents.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is essential for obtaining sharp spectral lines.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for a sample of this concentration), the relaxation delay (D1) to ensure full relaxation of protons, and the spectral width to encompass all expected proton signals.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) for a volatile sample.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller, charged species.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a robust and self-validating system for the structural characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. By integrating the data from these orthogonal techniques, an unambiguous assignment of the molecular structure can be achieved with a high degree of confidence, a critical requirement for any research or development endeavor involving this compound.

References

The Multifaceted Biological Activities of 4-Methoxy-N-methylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry

The benzamide moiety is a cornerstone in the landscape of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. Its synthetic tractability and ability to form key hydrogen bonding interactions with biological targets have made it a favored scaffold in the design of novel therapeutics. Within this broad class of compounds, derivatives of 4-methoxy-N-methylbenzamide have emerged as a particularly intriguing subgroup, demonstrating a diverse range of pharmacological activities. The presence of the 4-methoxy group significantly influences the electronic properties of the benzene ring, while the N-methylbenzamide portion provides a crucial point for molecular recognition and interaction.

This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide a comprehensive resource to inform and guide future research in this promising area of medicinal chemistry.

Antithrombotic Activity: Targeting Platelet Aggregation

A significant area of investigation for 4-methoxybenzamide derivatives has been in the development of novel antiplatelet agents. A series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides has been synthesized and evaluated for their ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA).[1]

Mechanism of Action

The antiplatelet activity of these compounds is believed to stem from their ability to interfere with the signaling pathways that lead to platelet activation and aggregation. While the precise molecular targets are still under investigation, the dual inhibition of both ADP and AA-induced aggregation suggests a multifaceted mechanism of action, potentially involving the P2Y12 receptor and the cyclooxygenase (COX) pathway, respectively.

Structure-Activity Relationship (SAR) Insights

The biological evaluation of these derivatives has provided valuable insights into their structure-activity relationships.[1]

-

Substitution on the N-phenyl Ring: The nature of the substituent on the N-phenyl ring plays a critical role in determining the antiplatelet potency.

-

Aryl Amide Moiety at the 3-Position: The presence and nature of the arylamido group at the 3-position of the benzamide core are crucial for activity.

Quantitative Data: Antiplatelet Aggregation Activity

The following table summarizes the in vitro antiplatelet aggregation activities of representative 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives.[1]

| Compound ID | R (N-phenyl substituent) | Ar (3-arylamido substituent) | ADP-induced IC50 (µM) | AA-induced IC50 (µM) |

| 6c | 4-Cl | Phenyl | 3.84 | 15.21 |

| 6f | 4-F | Phenyl | 10.15 | 3.12 |

| 6a | H | Phenyl | 25.34 | 41.56 |

| 6b | 4-CH3 | Phenyl | 18.76 | 29.87 |

This data is a selection from the cited literature and is intended for comparative purposes.[1]

Neurological Activity: Inhibition of the Presynaptic Choline Transporter

Derivatives of 4-methoxybenzamide have also been identified as potent and selective inhibitors of the presynaptic high-affinity choline transporter (CHT).[2] CHT is a critical protein responsible for the uptake of choline into cholinergic neurons, which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh).[2] Inhibition of CHT can modulate cholinergic signaling and holds therapeutic potential for a variety of neurological and psychiatric disorders.

Mechanism of Action

These 4-methoxybenzamide derivatives act as noncompetitive inhibitors of CHT.[2] This mode of inhibition suggests that they do not bind to the same site as the natural substrate, choline, but rather to an allosteric site on the transporter, thereby altering its conformation and reducing its transport efficiency.

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry efforts have elucidated key SAR trends for this class of CHT inhibitors.[2][3]

-

Amide Functionality: Benzylic heteroaromatic amide moieties were found to be the most potent.[2]

-

3-Position Substituent: 3-(Piperidin-4-yl)oxy substituents were favored over simple alkyl ether chains.[2]

-

N-Substitution on the Piperidine Ring: The presence and nature of the substituent on the piperidine nitrogen influence potency.[2]

Quantitative Data: Choline Transporter (CHT) Inhibition

The following table presents the half-maximal inhibitory concentration (IC50) values of representative 4-methoxy-3-(piperidin-4-yl)oxy benzamide derivatives against CHT.[2]

| Compound ID | Amide Moiety | 3-Position Substituent | CHT IC50 (µM) |

| 10m (ML352) | N-methyl | 3-(1-methylpiperidin-4-yl)oxy | 0.1 (at 100 nM choline) |

| 10l | N-H | 3-(1-methylpiperidin-4-yl)oxy | Less Active |

| 10n | N-methyl | 3-(1-methylpiperidin-3-yl)oxy | Less Active |

| 10v | N-methyl | 3-hydroxy | Inactive |

This data is a selection from the cited literature and is intended for comparative purposes.[2]

Anticancer Activity: Targeting Key Signaling Pathways

The benzamide scaffold is a well-established pharmacophore in the development of anticancer agents, and derivatives of this compound are no exception. Their anticancer effects are often attributed to the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer cells, such as protein kinases and histone deacetylases (HDACs).

Protein Kinase Inhibition

Certain 4-methylbenzamide derivatives, which share a similar core structure, have been shown to act as potent inhibitors of protein kinases like PDGFRα and PDGFRβ.[4] The aberrant activity of these kinases is a hallmark of many cancers, driving cell proliferation and survival.

The Epidermal Growth Factor Receptor (EGFR) is a key tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth. Some benzamide derivatives have been designed to target this pathway.

Caption: General experimental workflow for the MTT cytotoxicity assay.

Kirby-Bauer Disk Diffusion Susceptibility Test for Antimicrobial Activity

The Kirby-Bauer disk diffusion method is a standardized qualitative assay used to determine the susceptibility of bacteria to various antimicrobial agents. [5][6]

A paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate that has been uniformly inoculated with a test bacterium. [7]The compound diffuses from the disk into the agar, creating a concentration gradient. [6]If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will form around the disk. [7]The diameter of this zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.

-

Inoculum Preparation:

-

From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies.

-

Suspend the colonies in a tube containing 4-5 mL of sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [7]

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the adjusted bacterial inoculum and remove any excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth. [8]

-

-

Disk Application:

-

Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the this compound derivative.

-

Aseptically place the impregnated disks onto the inoculated agar surface using sterile forceps.

-

Gently press each disk to ensure complete contact with the agar. [6]

-

-

Incubation:

-

Invert the plates and incubate them at 35°C ± 2°C for 16-18 hours. [8]

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers. [7] * The size of the zone is interpreted according to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the test compound.

-

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile and fruitful starting point for the discovery of novel, biologically active compounds. The derivatives discussed in this guide demonstrate a remarkable breadth of activity, from antithrombotic and neurological modulation to anticancer and antimicrobial effects. The structure-activity relationships that have been elucidated provide a solid foundation for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should continue to explore the vast chemical space around the this compound core. The synthesis of new analogs with diverse substitution patterns, coupled with high-throughput screening against a wide range of biological targets, will undoubtedly uncover new therapeutic opportunities. Furthermore, a deeper understanding of the molecular mechanisms of action of these compounds, through techniques such as X-ray crystallography and computational modeling, will be crucial for optimizing their interactions with their biological targets and advancing them through the drug development pipeline. The continued investigation of this compound derivatives holds significant promise for addressing unmet medical needs across multiple therapeutic areas.

References

-

Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. PubMed. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. 2024-04-02. [Link]

-

Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

-

A schematic diagram for the hedgehog (HH) signaling pathway. Figshare. [Link]

-

The schematic diagram of hedgehog signaling pathway. (A) Without Hh... ResearchGate. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. 2009-12-08. [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Institutes of Health. [Link]

-

EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

-

This compound. PMC. [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Schematic diagram of EGFR signaling pathway.[9] Growth factor binding... ResearchGate. [Link]

-

Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. 2013-05-01. [Link]

-

Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

-

Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. 2025-12-24. [Link]

-

Sonic hedgehog signalling pathway: a complex network. PMC. [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. 2024-02-05. [Link]

-

Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. 2015-04-15. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. 2024-05-04. [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. 2021-11-25. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health. 2025-10-14. [Link]

-

Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. National Institutes of Health. [Link]

-

HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI. [Link]

-

Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. National Institutes of Health. 2020-10-13. [Link]

-

Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. 2014-01-23. [Link]

-

Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. [Link]

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. 2025-07-03. [Link]

-

(PDF) Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. ResearchGate. 2025-08-12. [Link]

-

Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. MDPI. [Link]

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. 2021-06-28. [Link]

-

Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. K.T.H.M. College. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asm.org [asm.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. hardydiagnostics.com [hardydiagnostics.com]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Unlocking the Therapeutic Potential of 4-Methoxy-N-methylbenzamide: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic applications of 4-methoxy-N-methylbenzamide, a compound of significant interest within the well-established benzamide class of molecules. While primarily recognized as a synthetic intermediate, its structural features suggest a high probability of valuable biological activity. This document moves beyond its current characterization, presenting a scientifically-grounded framework for investigating its therapeutic promise. We will delve into hypothesized mechanisms of action, drawing parallels from structurally related compounds, and provide detailed, actionable experimental protocols for target validation and efficacy assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to identify and develop novel therapeutic agents.

Introduction: The Benzamide Scaffold and the Untapped Potential of this compound

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic activities.[1] Derivatives of benzamide have been successfully developed as enzyme inhibitors, targeting histone deacetylases (HDACs), acetylcholinesterase (AChE), and β-secretase (BACE1), as well as demonstrating potent anticancer properties.[1]

This compound, with the chemical formula C₉H₁₁NO₂, is a simple yet intriguing member of this class.[2][3] To date, its utility has been largely confined to its role as a precursor in organic synthesis.[2][3][4] However, the presence of a methoxy group at the 4-position and an N-methylated amide are key structural motifs that can influence a molecule's pharmacokinetic and pharmacodynamic properties. The structurally similar compound, 4-Fluoro-N-methoxy-N-methylbenzamide, has been investigated as an intermediate for pharmaceuticals targeting neurological disorders and for cancer therapies, highlighting the potential of this molecular framework.[5][6]

This guide puts forth the hypothesis that this compound is not merely a synthetic tool but a promising candidate for drug discovery. We will outline a strategic research plan to systematically evaluate its biological activity and elucidate its mechanism of action.

Hypothesized Therapeutic Applications and Molecular Targets

Based on the established bioactivity of the benzamide scaffold and its derivatives, we propose two primary therapeutic areas for the investigation of this compound: Oncology and Neurology.

Oncology: A Potential Modulator of Epigenetics and Cell Signaling

The 4-methoxyphenyl group is a common feature in many anticancer agents. We hypothesize that this compound could exert its effects through two potential mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: The benzamide core is a known pharmacophore for HDAC inhibitors. By inhibiting HDACs, this compound could induce changes in chromatin structure, leading to the re-expression of tumor suppressor genes and ultimately, cell cycle arrest and apoptosis.

-

Kinase Inhibition: While less common for simple benzamides, the possibility of kinase inhibition should not be overlooked, especially given that derivatives of the related 4-methylbenzamide have been explored as protein kinase inhibitors.[7]

Neurology: Targeting Key Enzymes in Neurotransmission

The blood-brain barrier permeability of small molecule benzamides makes them attractive candidates for neurological disorders. Potential mechanisms include:

-

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. The N-methylbenzamide moiety could potentially interact with the active site of AChE.

-

Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of depression and Parkinson's disease. The electronic properties of the 4-methoxyphenyl ring might favor interaction with the flavin cofactor of MAO enzymes.

A Strategic Research Workflow for Target Validation and Lead Discovery

To systematically investigate the therapeutic potential of this compound, a multi-tiered experimental approach is recommended. The following workflow provides a roadmap from initial screening to preliminary mechanism of action studies.

Figure 1: A tiered experimental workflow for the initial investigation of this compound's therapeutic potential.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the experimental validation of the hypothesized activities of this compound.

Protocol 1: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of recombinant human HDAC enzymes.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer.

-

Enzyme Reaction: In a 96-well plate, combine the HDAC enzyme, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound or vehicle control (DMSO).

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Development: Stop the reaction and measure the fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay in a Cancer Cell Line Panel

Objective: To assess the cytotoxic or cytostatic effects of this compound across a diverse panel of human cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Add a viability reagent (e.g., resazurin, CellTiter-Glo®) and measure the appropriate signal (fluorescence or luminescence).

-

Data Analysis: Normalize the data to the vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data for this compound

| Target Enzyme | IC50 (µM) |

| HDAC1 | > 100 |

| HDAC2 | 85.3 |

| HDAC3 | > 100 |

| HDAC6 | 12.5 |

| AChE | 45.7 |

| MAO-A | > 100 |

| MAO-B | 78.2 |

Table 2: Hypothetical Anti-proliferative Activity in Selected Cancer Cell Lines

| Cell Line | Tissue of Origin | GI50 (µM) |

| HCT116 | Colon | 22.1 |

| MCF7 | Breast | 35.8 |

| A549 | Lung | > 50 |

| Jurkat | Leukemia | 15.4 |

Proposed Signaling Pathway for HDAC Inhibition

Should this compound demonstrate significant HDAC inhibitory activity, the following signaling pathway is proposed to be a key mechanism of its anticancer effects.

Figure 2: Hypothesized signaling pathway for the anticancer effects of this compound via HDAC inhibition.

Conclusion and Future Directions

While this compound has historically been viewed through the lens of synthetic chemistry, its structural relationship to a plethora of bioactive molecules strongly suggests a yet-unexplored therapeutic potential. This guide provides a foundational framework for initiating a comprehensive investigation into its biological activities. The proposed research plan, if pursued, will systematically elucidate the compound's mechanism of action and pave the way for its potential development as a novel therapeutic agent in oncology, neurology, or other disease areas. Future studies should focus on lead optimization to improve potency and selectivity, as well as in vivo efficacy studies in relevant animal models.

References

-

Chem-Impex. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Yuan, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647.

- Yuan, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647.

- Krasavin, M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7169.

Sources

- 1. This compound|Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methoxy-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 4-Methoxy-N-methylbenzamide in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Understated Importance of a Versatile Precursor

In the landscape of contemporary drug discovery, the efficient and controlled synthesis of complex molecular architectures is paramount. Precursor selection is a critical determinant of synthetic success, influencing yield, purity, and scalability. Among the myriad of available building blocks, 4-methoxy-N-methylbenzamide has emerged as a strategic and versatile precursor, particularly valued for its role as a Weinreb-Nahm amide. This guide provides an in-depth technical exploration of this compound, elucidating its synthesis, properties, and, most critically, its application in the synthesis of medicinally relevant compounds. We will delve into the mechanistic underpinnings of its reactivity and provide practical, field-proven insights for its effective utilization in a research and development setting.

Core Properties and Synthesis of this compound

A thorough understanding of a precursor's physicochemical properties is fundamental to its successful application.[1]

| Property | Value | Source |

| Molecular Formula | C9H11NO2 | PubChem[1] |

| Molecular Weight | 165.19 g/mol | PubChem[1] |

| CAS Number | 3400-22-4 | PubChem[1] |

| Appearance | White to off-white crystalline solid | (General knowledge) |

| Solubility | Soluble in most organic solvents | (General knowledge) |

The synthesis of this compound is typically achieved through the reaction of a 4-methoxybenzoyl derivative with N,O-dimethylhydroxylamine hydrochloride. This transformation is a cornerstone of Weinreb amide preparation.[2]

Caption: Mechanism of controlled ketone synthesis using a Weinreb amide.

Application in the Synthesis of TRPV4 Modulators: The Case of GSK1016790A

A compelling example of the strategic application of this compound is in the synthesis of GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. [3][4]TRPV4 is implicated in a range of physiological processes, and its modulation is a target for therapeutic intervention in conditions such as cystic fibrosis and pain. [5][6] The synthesis of GSK1016790A leverages the controlled reactivity of this compound to introduce a key structural motif.

Experimental Protocol: Synthesis of a Key Ketone Intermediate

The following is a generalized, yet detailed, protocol for the reaction of this compound with an organometallic reagent, representative of a key step in the synthesis of compounds like GSK1016790A. This protocol is based on established procedures for Weinreb amide reactions. [7][8][9][10] Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Organometallic reagent (e.g., a specific Grignard or organolithium reagent)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Organometallic Reagent: Slowly add the organometallic reagent (1.1 to 1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of 1 M HCl while maintaining the low temperature.

-

Warm-up: Allow the reaction mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude ketone product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Experimental workflow for the synthesis of a ketone from this compound.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study starting from this compound is not readily available in the public domain, valuable insights can be gleaned from studies on structurally related benzamide derivatives. For instance, research on 4-methoxy-3-(piperidin-4-yl)oxy benzamides as choline transporter inhibitors has revealed key structural features that influence biological activity. [11]

| Modification | Effect on Activity | Rationale |

|---|---|---|

| Substitution on the Amide Nitrogen | Significant impact on potency and selectivity. | The nature of the substituent can influence hydrogen bonding interactions and overall conformation, affecting binding to the target protein. |

| Alterations to the Methoxy Group | Can modulate metabolic stability and potency. | The methoxy group can be a site of metabolism. Its replacement with other groups (e.g., fluorine) can alter the electronic properties and metabolic fate of the molecule. |

| Positional Isomers | The position of substituents on the phenyl ring is critical. | The spatial arrangement of functional groups determines the molecule's ability to fit into the binding pocket of the target. |

These general principles can guide the rational design of new drug candidates based on the this compound scaffold.

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

This compound is more than just a simple chemical intermediate; it is a strategic tool that enables the controlled and efficient synthesis of complex molecules of medicinal importance. Its identity as a Weinreb-Nahm amide provides a reliable method for the preparation of ketones, a common structural motif in drug candidates. The successful application of this precursor in the synthesis of compounds such as the TRPV4 agonist GSK1016790A underscores its value in modern drug discovery. By understanding its properties, reaction mechanisms, and the structure-activity relationships of its derivatives, researchers can continue to leverage this compound to accelerate the development of new and innovative therapeutics.

References

- General methods for the one-pot 1,2 addition/cross-coupling procedure. (n.d.).

-

Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PubMed. Retrieved from [Link]

-

The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Retrieved from [Link]

-

A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). KoreaScience. Retrieved from [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules. Retrieved from [Link]

-

Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. Retrieved from [Link]

-

Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists. (n.d.). Retrieved from [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (n.d.). Organic Syntheses. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules. Retrieved from [Link]

-

Identification and characterization of novel TRPV4 modulators. (2009). Biochemical and Biophysical Research Communications. Retrieved from [Link]

-

Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. (2001). The Journal of Organic Chemistry. Retrieved from [Link]

-

ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. (n.d.). Retrieved from [Link]

-

Identification and characterization of novel TRPV4 modulators. (n.d.). Semantic Scholar. Retrieved from [Link]

-

TRPV4 Channel Modulators as Potential Drug Candidates for Cystic Fibrosis. (n.d.). International Journal of Molecular Sciences. Retrieved from [Link]

Sources

- 1. This compound | C9H11NO2 | CID 346031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of novel TRPV4 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and characterization of novel TRPV4 modulators. | Semantic Scholar [semanticscholar.org]

- 6. TRPV4 Channel Modulators as Potential Drug Candidates for Cystic Fibrosis | MDPI [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. web.mnstate.edu [web.mnstate.edu]